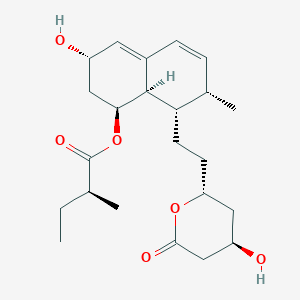

Pravastatin lactone

Vue d'ensemble

Description

La lactone de pravastatine est un dérivé de la pravastatine, un membre de la classe des statines. Les statines sont largement utilisées pour abaisser le taux de cholestérol dans le sang et réduire le risque de maladies cardiovasculaires. La lactone de pravastatine est formée par la lactonisation de la pravastatine, qui implique la conversion de la forme d’acide hydroxy de la pravastatine en sa forme lactonique. Ce composé suscite un intérêt significatif en raison de ses propriétés pharmacologiques et de son rôle dans le métabolisme et la stabilité de la pravastatine.

Applications De Recherche Scientifique

Pravastatin lactone has several scientific research applications, including:

Chemistry: Used as a model compound to study lactonization and hydrolysis reactions.

Biology: Investigated for its role in the metabolism of pravastatin and its effects on cellular processes.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of cholesterol-lowering therapies.

Industry: Used in the development and quality control of pravastatin formulations.

Mécanisme D'action

La lactone de pravastatine exerce ses effets en inhibant l’enzyme 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette enzyme est cruciale dans la biosynthèse du cholestérol. En inhibant cette enzyme, la lactone de pravastatine réduit la production de mévalonate, un précurseur du cholestérol, réduisant ainsi les taux de cholestérol dans le sang. Les cibles moléculaires comprennent le site actif de l’enzyme, où la lactone de pravastatine se lie et empêche la conversion de la 3-hydroxy-3-méthylglutaryl coenzyme A en mévalonate .

Composés Similaires :

Simvastatine : Une autre statine qui subit une lactonisation pour former la lactone de simvastatine.

Lovastatine : Structure et fonction similaires, forme également un dérivé lactonique.

Atorvastatine : Une statine avec une structure différente mais des effets hypolipidémiants similaires.

Unicité : La lactone de pravastatine est unique en raison de sa nature hydrophile, qui la différencie des autres statines telles que la simvastatine et la lovastatine, qui sont plus lipophiles. Cette propriété affecte son absorption, sa distribution et son excrétion, ce qui rend la lactone de pravastatine moins susceptible de provoquer certains effets secondaires associés aux statines lipophiles .

Analyse Biochimique

Biochemical Properties

Pravastatin lactone interacts with various enzymes, proteins, and other biomolecules. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The neutral lactone and acid species of pravastatin are preferentially transported across the cell membrane and consequently preferentially metabolized and cleared .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits endogenous cholesterol synthesis by competitive inhibition of HMG-CoA reductase . This inhibition leads to a decrease in cholesterol biosynthesis, mainly in the liver, where this compound is selectively distributed .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in an animal model of cancer, this compound increases the efficacy of bevacizumab when given in combination, further decreasing tumor growth and inhibiting angiogenesis and metastasis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the cholesterol biosynthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell. It is predominantly found in the liver, where it is selectively distributed .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La lactone de pravastatine peut être synthétisée à partir de la pravastatine par une réaction de lactonisation. Ce processus implique généralement l’utilisation de conditions acides pour favoriser la cyclisation du groupe acide hydroxy en un cycle lactonique. La réaction peut être effectuée en utilisant divers acides, tels que l’acide chlorhydrique ou l’acide sulfurique, sous des conditions contrôlées de température et de pH.

Méthodes de Production Industrielle : La production industrielle de la lactone de pravastatine implique la fermentation de la compactine, suivie d’une hydroxylation et d’une lactonisation. Le processus de fermentation utilise des micro-organismes tels que Streptomyces carbophilus pour produire de la compactine, qui est ensuite hydroxylée pour former de la pravastatine. La dernière étape implique la lactonisation de la pravastatine pour produire la lactone de pravastatine .

Analyse Des Réactions Chimiques

Types de Réactions : La lactone de pravastatine subit diverses réactions chimiques, notamment :

Oxydation : La lactone de pravastatine peut être oxydée pour former différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir la lactone de pravastatine en sa forme d’acide hydroxy.

Hydrolyse : L’hydrolyse de la lactone de pravastatine peut se produire en milieu basique ou acide, conduisant à la formation de pravastatine.

Lactonisation et Délactonisation : L’interconversion entre la pravastatine et la lactone de pravastatine est influencée par le pH de l’environnement.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Hydrolyse : Conditions acides ou basiques, en utilisant respectivement l’acide chlorhydrique ou l’hydroxyde de sodium.

Principaux Produits Formés :

Oxydation : Divers dérivés oxydés de la lactone de pravastatine.

Réduction : Pravastatine.

Hydrolyse : Pravastatine.

4. Applications de la Recherche Scientifique

La lactone de pravastatine a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les réactions de lactonisation et d’hydrolyse.

Biologie : Étudiée pour son rôle dans le métabolisme de la pravastatine et ses effets sur les processus cellulaires.

Médecine : Étudiée pour sa pharmacocinétique et sa pharmacodynamie dans le contexte des thérapies hypolipémiantes.

Industrie : Utilisée dans le développement et le contrôle qualité des formulations de pravastatine.

Comparaison Avec Des Composés Similaires

Simvastatin: Another statin that undergoes lactonization to form simvastatin lactone.

Lovastatin: Similar in structure and function, also forms a lactone derivative.

Atorvastatin: A statin with a different structure but similar cholesterol-lowering effects.

Uniqueness: Pravastatin lactone is unique due to its hydrophilic nature, which differentiates it from other statins like simvastatin and lovastatin that are more lipophilic. This property affects its absorption, distribution, and excretion, making this compound less likely to cause certain side effects associated with lipophilic statins .

Propriétés

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)